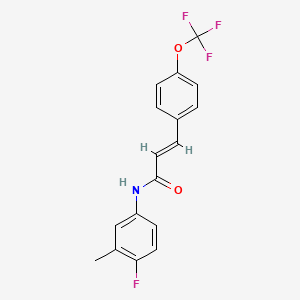

N-(4-Fluoro-3-methylphenyl)-3-(4-(trifluoromethoxy)phenyl)acrylamide

CAS No.: 882082-47-5

Cat. No.: VC4807505

Molecular Formula: C17H13F4NO2

Molecular Weight: 339.29

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 882082-47-5 |

|---|---|

| Molecular Formula | C17H13F4NO2 |

| Molecular Weight | 339.29 |

| IUPAC Name | (E)-N-(4-fluoro-3-methylphenyl)-3-[4-(trifluoromethoxy)phenyl]prop-2-enamide |

| Standard InChI | InChI=1S/C17H13F4NO2/c1-11-10-13(5-8-15(11)18)22-16(23)9-4-12-2-6-14(7-3-12)24-17(19,20)21/h2-10H,1H3,(H,22,23)/b9-4+ |

| Standard InChI Key | WTELZODAOGHRJM-RUDMXATFSA-N |

| SMILES | CC1=C(C=CC(=C1)NC(=O)C=CC2=CC=C(C=C2)OC(F)(F)F)F |

Introduction

Chemical Structure and Molecular Characteristics

The compound’s structure comprises an acrylamide backbone linked to two aromatic rings: a 4-fluoro-3-methylphenyl group and a 4-(trifluoromethoxy)phenyl group. The presence of fluorine atoms and the trifluoromethoxy (-OCF) substituent introduces significant electronegativity and lipophilicity, which influence its reactivity and solubility . The MDL number (MFCD03416684) and CAS registry (if available) serve as critical identifiers for database searches .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 339.29 g/mol |

| MDL Number | MFCD03416684 |

| Purity | Not analytically verified |

The electron-withdrawing nature of the fluorine and trifluoromethoxy groups likely enhances the compound’s stability against metabolic degradation, a trait common in fluorinated pharmaceuticals .

Synthesis and Manufacturing Considerations

While no direct synthesis protocol for this compound is publicly documented, analogous fluorinated acrylamides provide methodological clues. For instance, free radical polymerization using azobisisobutyronitrile (AIBN) in 1,4-dioxane has been employed for similar acrylamide derivatives . A hypothetical synthesis route could involve:

-

Acrylation: Reacting 4-fluoro-3-methylaniline with acryloyl chloride to form the acrylamide intermediate.

-

Coupling: Introducing the 4-(trifluoromethoxy)phenyl group via Suzuki-Miyaura or Ullmann coupling .

Table 2: Hypothetical Reaction Conditions

| Step | Reagents/Conditions | Yield* |

|---|---|---|

| Acrylation | Acryloyl chloride, base, 0–5°C | ~60–70% |

| Coupling | Pd catalyst, aryl halide, 80–100°C | ~50–60% |

| *Theoretical estimates based on analogous reactions . |

Challenges in synthesis may include steric hindrance from the methyl group and the need for anhydrous conditions to prevent hydrolysis of the trifluoromethoxy group .

Physicochemical Properties

Solubility and Stability

The compound is expected to exhibit limited solubility in polar solvents like water due to its hydrophobic fluorinated groups. Preliminary data suggest solubility in organic solvents such as tetrahydrofuran (THF) and dichloromethane . Stability under ambient conditions remains unconfirmed, though fluorinated acrylamides generally resist thermal degradation below 150°C .

Spectroscopic Characterization

While experimental spectra are unavailable, predicted features include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume